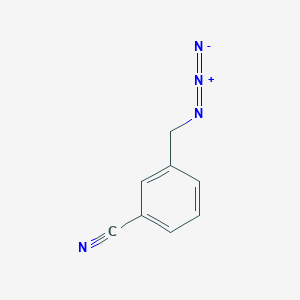
3-(Azidomethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is characterized by the presence of an azidomethyl group attached to a benzonitrile moiety, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)benzonitrile typically involves the reaction of 3-(bromomethyl)benzonitrile with sodium azide in a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the substitution of the bromine atom with an azide group .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction. The process is optimized for higher yields and purity, often employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-(Azidomethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the formation of 1,2,3-triazoles through cycloaddition reactions with alkynes.
Common Reagents and Conditions
Sodium Azide: Used in the initial synthesis to introduce the azide group.
Copper(I) Catalysts: Employed in click chemistry reactions to facilitate the cycloaddition process.
Major Products Formed
1,2,3-Triazoles: Formed through click chemistry, these compounds have significant applications in medicinal chemistry and materials science.
科学的研究の応用
3-(Azidomethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioorthogonal labeling techniques for studying biological processes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-(Azidomethyl)benzonitrile primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism .
類似化合物との比較
Similar Compounds
Benzonitrile: Lacks the azidomethyl group, making it less reactive in click chemistry.
4-(Azidomethyl)benzonitrile: Similar structure but with the azidomethyl group in a different position, affecting its reactivity and applications.
Uniqueness
3-(Azidomethyl)benzonitrile is unique due to its specific structural configuration, which imparts distinct reactivity in chemical reactions, particularly in click chemistry. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.
生物活性
Overview of 3-(Azidomethyl)benzonitrile
Chemical Structure : this compound features a benzonitrile core with an azidomethyl group attached at the meta position. The presence of both the azide (-N₃) and nitrile (-C≡N) functional groups suggests potential reactivity and biological activity.
Potential Biological Activity
- Antimicrobial Properties : Compounds containing azide groups have been studied for their antimicrobial properties. The azide moiety can participate in various chemical reactions that may lead to the formation of reactive intermediates capable of interacting with biological macromolecules, potentially exhibiting antimicrobial effects.
- Anticancer Activity : Similar compounds have shown promise in anticancer research. The nitrile group can be involved in interactions with enzymes or receptors that are critical in cancer cell proliferation and survival pathways.
- Drug Development : The unique structural features of this compound may allow it to serve as a scaffold in drug development, particularly in the synthesis of more complex molecules through click chemistry, which utilizes azides and alkynes for bioconjugation.
Case Studies and Experimental Data
- Study on Azide-Containing Compounds : Research has indicated that azide-containing compounds can exhibit significant biological activities, including inhibition of certain enzymes involved in cancer metabolism.
- Benzonitrile Derivatives : A study focusing on benzonitrile derivatives demonstrated their ability to inhibit various cancer cell lines, suggesting that modifications to the benzonitrile structure could enhance or alter its biological activity.
Table of Related Compounds and Their Activities
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Benzonitrile | Aromatic Nitrile | Antimicrobial, Anticancer |
| 4-Azidobenzonitrile | Azide-Modified Nitrile | Potential anticancer properties |
| 3-(Aminomethyl)benzonitrile | Amino-Modified Nitrile | Neuroprotective effects |
特性
IUPAC Name |
3-(azidomethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-5-7-2-1-3-8(4-7)6-11-12-10/h1-4H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGZFMFIYPOEQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














